(2-Bromo-6-nitropyridin-4-YL)acetic acid
Description
Properties
Molecular Formula |
C7H5BrN2O4 |
|---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
2-(2-bromo-6-nitropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5BrN2O4/c8-5-1-4(3-7(11)12)2-6(9-5)10(13)14/h1-2H,3H2,(H,11,12) |
InChI Key |
FXSHYSPYOFXXPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1[N+](=O)[O-])Br)CC(=O)O |
Origin of Product |
United States |
Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of (2-Bromo-6-nitropyridin-4-YL)acetic acid
Introduction: Strategic Importance in Medicinal Chemistry
The pyridine scaffold is a cornerstone in drug discovery, present in a significant percentage of FDA-approved pharmaceuticals.[1][2] The strategic introduction of functional groups onto this privileged core allows for the fine-tuning of molecular properties to achieve desired biological activity. (2-Bromo-6-nitropyridin-4-YL)acetic acid is a highly versatile, albeit challenging, synthetic intermediate. Its structure presents three key features for medicinal chemists:
-
A C(sp²)–Br bond at the 2-position, primed for palladium-catalyzed cross-coupling.[3]
-
A strongly electron-withdrawing nitro group at the 6-position, which significantly influences the electronic properties of the ring and can serve as a handle for further transformations (e.g., reduction to an amine).
-
An acetic acid moiety at the 4-position, providing a crucial linkage point for constructing amides, esters, or other functionalities common in pharmacologically active molecules.
Nitropyridine derivatives have demonstrated broad biological potential, including applications as anticancer and antimicrobial agents.[2][4][5] This guide provides detailed protocols and expert insights into leveraging palladium-catalyzed cross-coupling reactions to functionalize this valuable building block, with a focus on the widely applicable Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
The Core Challenge: Catalyst Poisoning in 2-Halopyridines
A primary consideration when working with 2-halopyridines is the potential for the pyridine nitrogen to act as a ligand, coordinating to the palladium catalyst. This coordination can sequester the metal, forming an inactive complex and effectively "poisoning" the catalyst, leading to low yields or complete reaction failure.[6]
The solution lies in the strategic selection of ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) are essential. Their steric hindrance creates a protective pocket around the palladium center, which physically blocks the pyridine nitrogen from coordinating while still allowing the catalytic cycle to proceed efficiently.[6]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and highly utilized method for forming carbon-carbon bonds between an organohalide and an organoboron species, typically a boronic acid or ester.[7][8][9] Its popularity in the pharmaceutical industry stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[8]
The Catalytic Cycle Explained
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[10][11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the (2-Bromo-6-nitropyridin-4-YL)acetic acid, forming a Pd(II) intermediate. This is often the rate-limiting step.[7][11]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[8][9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[7]
Materials:
-
(2-Bromo-6-nitropyridin-4-YL)acetic acid (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (2-Bromo-6-nitropyridin-4-YL)acetic acid, the arylboronic acid, the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate with 1% acetic acid) to yield the desired coupled product.
Reagent Selection and Justification
| Component | Recommended Reagents | Rationale & Justification |
| Pd Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are stable Pd(II) and Pd(0) sources, respectively, that are readily converted to the active Pd(0) species in situ. [11] |
| Ligand | SPhos, XPhos, RuPhos | Crucial for success. These are bulky, electron-rich phosphine ligands that accelerate oxidative addition and reductive elimination while sterically shielding the palladium from being poisoned by the pyridine nitrogen. [6][13] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation. [14]K₃PO₄ is a good starting point as it is effective but not overly harsh. The acetic acid moiety may be deprotonated, so a sufficient excess of base is important. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Polar aprotic solvents are generally effective. A small amount of water often accelerates the reaction by aiding in the dissolution of the base and facilitating the transmetalation step. [15] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of primary and secondary amines. [16][17]This reaction is invaluable for synthesizing aryl amines, which are ubiquitous in pharmaceuticals. [17]
The Catalytic Cycle Explained
The mechanism is analogous to the Suzuki coupling but involves the amine nucleophile. [16]
-
Oxidative Addition: Pd(0) adds to the aryl bromide to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. The base then deprotonates the bound amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group couple to form the C-N bond, yielding the final product and regenerating the Pd(0) catalyst.
Recommended Protocol: Buchwald-Hartwig Amination
This protocol is a general starting point. Stronger, non-nucleophilic bases are typically required compared to the Suzuki coupling.
Materials:
-
(2-Bromo-6-nitropyridin-4-YL)acetic acid (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BrettPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask with a stir bar.
-
Reagent Addition: Add the (2-Bromo-6-nitropyridin-4-YL)acetic acid. Seal the flask, remove from the glovebox (if used), and add the solvent followed by the amine via syringe.
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere throughout.
-
Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 5 and 6 as described in the Suzuki-Miyaura protocol.
-
Purification: Purify the crude product by flash column chromatography. The polarity of the eluent will depend on the nature of the coupled amine.
Reagent Selection and Justification
| Component | Recommended Reagents | Rationale & Justification |
| Pd Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Standard, reliable pre-catalysts that perform well in C-N coupling. |
| Ligand | XPhos, BrettPhos, tBuXPhos | Again, critical for success. These highly specialized, bulky ligands are designed to promote C-N reductive elimination and prevent catalyst poisoning by the 2-pyridyl substrate. [6][18] |
| Base | NaOt-Bu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. [18]Sodium tert-butoxide is a common and effective choice. Care must be taken as it can potentially hydrolyze an ester if one were present. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle. |
Other Potential Cross-Coupling Reactions
While the Suzuki and Buchwald-Hartwig reactions are often the primary choices, other palladium-catalyzed transformations can also be employed:
-
Sonogashira Coupling: Forms a C(sp²)-C(sp) bond by coupling with a terminal alkyne. This requires a palladium catalyst and a copper(I) co-catalyst. [19][20][21]* Heck Coupling: Forms a C-C bond by coupling with an alkene, resulting in a vinylated pyridine derivative. [7][22][23] The choice of reaction depends entirely on the desired final structure and the synthetic route planned by the researcher.
References
- Title: The Role of Palladium Catalysts in Cross-Coupling Reactions Source: Google Cloud Search URL
- Title: Exploring the Biological Activity of Nitropyridine Derivatives Source: Google Cloud Search URL
- Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL
- Title: 3-Amino-4-nitropyridine: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds Source: Benchchem URL
- Title: 17.
- Title: Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF Source: ResearchGate URL
- Title: Nitropyridines in the Synthesis of Bioactive Molecules - PMC Source: NIH URL
- Title: Palladium-Catalysed Coupling Chemistry Source: Fisher Scientific URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Application Notes and Protocols for 3-Methyl-2-(4-nitrophenyl)
- Title: Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)
- Title: Buchwald–Hartwig amination Source: Wikipedia URL
- Title: Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines Source: Benchchem URL
- Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF Source: ResearchGate URL
- Title: Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine Source: Benchchem URL
- Title: Sonogashira Coupling Source: Organic Chemistry Portal URL
- Title: Suzuki reaction Source: Wikipedia URL
- Title: Heck Reaction Source: Organic Chemistry Portal URL
- Title: Sonogashira coupling Source: Wikipedia URL
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL
- Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: PMC - NIH URL
- Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL
- Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL
- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Title: Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile Source: Benchchem URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 8. nobelprize.org [nobelprize.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. thermofishersci.in [thermofishersci.in]
- 12. youtube.com [youtube.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Amide Coupling Protocol for (2-Bromo-6-nitropyridin-4-yl)acetic acid
Executive Summary
The synthesis of amide derivatives from (2-Bromo-6-nitropyridin-4-yl)acetic acid presents a specific chemoselective challenge: the high susceptibility of electron-deficient pyridylacetic acids to thermal and base-catalyzed decarboxylation. The electron-withdrawing nature of the nitro (
This Application Note defines a robust protocol utilizing Propylphosphonic Anhydride (T3P®) as the primary coupling agent. Unlike carbodiimide (EDC/DCC) or uronium (HATU) chemistries which often require basic pH spikes that trigger decarboxylation, T3P allows for coupling under mild, near-neutral conditions, preserving the integrity of the acetic acid side chain.
Strategic Analysis: The Decarboxylation Challenge
Mechanistic Insight
The primary failure mode for this reaction is not lack of reactivity, but the decomposition of the starting material.
-
Acidity: The pyridine ring is highly
-deficient. The of the methylene group ( to the carboxyl) is significantly lowered by the inductive effects of the and groups. -
Pathway: Upon deprotonation by a base (e.g., TEA, DIPEA), the resulting anion can eject
to form the resonance-stabilized anion of 2-bromo-4-methyl-6-nitropyridine. -
Solution: We must avoid the formation of the free carboxylate anion in the presence of excess strong base. The coupling must proceed via an "active ester" formed faster than the rate of decarboxylation.
Reagent Selection Justification
| Reagent Class | Suitability | Rationale |
| Acid Chlorides ( | High Risk | Generation of HCl and thermal requirements often trigger rapid decarboxylation. |
| Uronium (HATU/HBTU) | Moderate Risk | Requires basic conditions (pH > 8) for activation. Excess DIPEA often leads to significant byproduct formation. |
| Carbodiimides (EDC/NHS) | Low Efficiency | Often too slow for sterically encumbered or electron-poor amines; urea byproduct removal can be difficult. |
| Phosphonic Anhydrides (T3P) | Recommended | Acidic/Neutral profile. T3P acts as a scavenger for water and drives equilibrium without requiring a large excess of base. |
Experimental Protocols
Protocol A: T3P-Mediated Coupling (Recommended)
Best for: Primary amines, secondary amines, and scale-up.
Reagents:
-
(2-Bromo-6-nitropyridin-4-yl)acetic acid (1.0 equiv)
-
Amine (
) (1.1 equiv)[1] -
T3P® (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: N-Methylmorpholine (NMM) or Pyridine (2.5 – 3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)
Step-by-Step Methodology:
-
Preparation: Charge the reaction vessel with (2-Bromo-6-nitropyridin-4-yl)acetic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (10 V, i.e., 10 mL per gram of acid).
-
Note: If the acid is insoluble in EtOAc, use a 1:1 mixture of EtOAc/DMF or pure DMF.
-
-
Cooling: Cool the suspension to 0 °C using an ice/water bath.
-
Base Addition: Add N-Methylmorpholine (NMM, 3.0 equiv) dropwise.
-
Critical: Do not use TEA or DIPEA if possible; NMM is a weaker base (
) and reduces the risk of deprotonating the -carbon aggressively.
-
-
Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes, maintaining internal temperature
. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check LCMS for Product (
) vs. Decarboxylated byproduct ( ).
-
-
Workup:
Protocol B: Low-Temperature Mixed Anhydride (Alternative)
Best for: Extremely sensitive substrates where T3P fails.
-
Dissolve acid (1.0 equiv) in anhydrous THF under
. -
Cool to -15 °C (Ice/Salt or Acetone/Dry Ice).
-
Add NMM (1.1 equiv) followed immediately by Isobutyl Chloroformate (IBCF, 1.1 equiv).
-
Stir for 15 mins at -15 °C (formation of mixed anhydride).
-
Add the Amine (1.1 equiv) dropwise.
-
Stir at -15 °C for 1 hour, then slowly warm to RT.
Visualization of Workflows
Decision Logic & Reaction Pathway
The following diagram illustrates the kinetic competition between the desired amidation and the parasitic decarboxylation pathway.
Caption: Kinetic competition between T3P-mediated amidation (Green) and decarboxylation (Red).
Experimental Workflow (Protocol A)
Caption: Step-by-step execution of the T3P coupling protocol.
Troubleshooting & Data Interpretation
| Observation | Diagnosis | Corrective Action |
| Bubbling observed upon base addition | Decarboxylation in progress. | Stop. Lower temperature to -10°C. Switch to weaker base (Pyridine). |
| LCMS shows Mass M-44 | Thermal decarboxylation. | Your activation step is too slow or too hot. Switch to Mixed Anhydride method at -15°C. |
| Low Conversion (Start Material remains) | Amine is unreactive. | Switch solvent to DMF to increase concentration. Increase T3P to 3.0 equiv. |
| LCMS shows Mass M+18 (Acid) | Hydrolysis of active ester. | Ensure solvents are anhydrous.[1] T3P is water-sensitive; keep under |
References
-
Propylphosphonic Anhydride (T3P®)
-
Decarboxylation of Pyridylacetic Acids
-
Large-Scale Amide Coupling Strategies
-
General Protocol for Heteroaryl Acetic Acids
- Title: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxyl
- Source: Journal of Organic Chemistry (PMC).
-
URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding T3P From Start To Finish [outsourcedpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. aragen.com [aragen.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. One moment, please... [growingscience.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Handling & Stabilization of (2-Bromo-6-nitropyridin-4-yl)acetic Acid
Status: Operational Ticket Focus: Preventing Decomposition During Workup & Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Ticking Clock" Molecule
(2-Bromo-6-nitropyridin-4-yl)acetic acid is a high-value scaffold often used in the synthesis of PROTACs and kinase inhibitors. However, it presents a notorious challenge: spontaneous decarboxylation .
This molecule suffers from a "perfect storm" of electronic effects:
-
Electron-Withdrawing Groups (EWGs): The -NO₂ and -Br groups pull electron density from the ring.
-
Carbanion Stabilization: This electron deficiency stabilizes the methyl-pyridyl carbanion intermediate formed upon loss of CO₂, significantly lowering the activation energy for decarboxylation.
-
Thermal Sensitivity: The free acid form is thermally unstable above 40°C.
Core Directive: The free acid should be treated as a transient species. Isolate it only if necessary, keep it cold, and store it as a salt or ester whenever possible.
Module 1: The Chemistry of Decomposition (Root Cause Analysis)
To prevent decomposition, you must understand how it happens. The primary failure mode is Thermal Decarboxylation .
The Mechanism
Unlike simple carboxylic acids, pyridylacetic acids decarboxylate via a low-energy transition state. For your specific molecule, the electron-poor ring acts as an "electron sink," allowing the C-C bond to break and release CO₂ rapidly.
Figure 1: Decarboxylation pathway. The presence of -NO₂ and -Br stabilizes the "Intermediate" carbanion, accelerating the reaction compared to unsubstituted pyridine.
Module 2: Troubleshooting Guides (Q&A)
Ticket #101: "My product fizzes and disappears during acidification."
Diagnosis: You are likely acidifying to pH < 3 or using a strong mineral acid (HCl/H₂SO₄) at room temperature. The Science: Protonation of the pyridine nitrogen (even though it is weakly basic) or the carbonyl oxygen catalyzes decarboxylation. The Fix:
-
Switch Acid: Use Acetic Acid or Citric Acid instead of HCl.
-
Target pH: Stop acidification at pH 4.0–4.5 . The molecule is likely isoelectric here and will precipitate or extract efficiently without full protonation.
-
Temperature: Acidify at 0°C (Ice Bath) . Never acidify at room temperature.
Ticket #102: "The product turns black/tarry on the rotavap."
Diagnosis: Thermal decomposition during solvent removal. The Science: As the solvent volume decreases, the concentration of the free acid increases, and the boiling point of the remaining mixture often rises. The Fix:
-
Bath Limit: Set the rotavap bath to maximum 30°C .
-
Vacuum: Use high vacuum (< 10 mbar) to remove solvents at low temperatures.
-
Azeotrope: Do not distill to dryness. Leave a small amount of solvent or co-evaporate with toluene to remove water/acetic acid at lower temperatures.
Ticket #103: "I see a new spot on TLC that isn't the decarboxylated product."
Diagnosis: Nucleophilic Aromatic Substitution (S_NAr). The Science: The 2-Br and 6-NO₂ positions are highly activated for nucleophilic attack. If you use strong bases (NaOH, KOH) or nucleophilic solvents (MeOH/EtOH with heat), you may displace the bromine or nitro group. The Fix:
-
Base Selection: Use non-nucleophilic, mild bases like K₂CO₃ or NaHCO₃ . Avoid hydroxide bases.
-
Solvent: If extracting, use EtOAc or DCM .[1] Avoid alcohols during basic workup steps.
Module 3: Recommended Workup Protocol (SOP)
This protocol is designed to minimize thermal stress and avoid pH extremes.
Protocol: The "Cold Acidification" Method
| Step | Action | Critical Parameter | Reason |
| 1 | Quench | Cool reaction mixture to 0°C . | Slows kinetics of all side reactions. |
| 2 | Base Wash | If product is an ester: Hydrolyze with LiOH (1.1 eq) in THF/H₂O at 0°C. If product is crude salt: Dissolve in water. | Avoid NaOH (S_NAr risk). LiOH is milder. |
| 3 | Wash | Wash aqueous layer with Et₂O or DCM. | Removes non-acidic impurities. Product is in water phase. |
| 4 | Acidification | Add 1M Citric Acid or 10% AcOH dropwise to the aqueous layer at 0°C. | Target pH 4.0–5.0 . Do not go to pH 1. |
| 5 | Extraction | Extract immediately with cold EtOAc (x3). | Move free acid into organic phase quickly. |
| 6 | Drying | Dry over Na₂SO₄ (anhydrous) for 10 mins at 0-5°C. | MgSO₄ can be slightly acidic; Na₂SO₄ is safer. |
| 7 | Concentration | Rotavap at < 30°C . Stop before complete dryness. | Prevents thermal decarboxylation. |
Workup Decision Tree
Figure 2: Optimized isolation workflow for labile pyridylacetic acids.
Data & Stability Reference
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| Water (pH 7-9) | ✅ Excellent | Stable as carboxylate salt. Store frozen if possible. |
| Methanol/Ethanol | ⚠️ Caution | Risk of esterification or S_NAr if heated. |
| Ethyl Acetate | ✅ Good | Good for extraction. Ensure it is acid-free. |
| DMSO | ❌ Poor | Difficult to remove without heat; promotes decarboxylation. |
| Dichloromethane | ✅ Good | Good solubility, low boiling point allows easy removal. |
References
-
Katritzky, A. R.; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd Ed.). Elsevier. (General mechanisms of pyridine decarboxylation).
-
Song, J. J., et al. (2012). "Synthesis of Pyridylacetic Acid Derivatives via Decarboxylative Coupling." Journal of Organic Chemistry, 77(1), 700-710. (Discusses instability of 2- and 4-pyridylacetic acids).
-
Dunn, A. D. (1986). "The Decarboxylation of Some Heterocyclic Acetic Acids." Journal of the Chemical Society, Perkin Transactions 2. (Kinetic data on zwitterionic mechanisms).
-
Carey, F. A.; Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Carbanion stabilization by EWGs).
Sources
Technical Support Center: Managing Regioselectivity in Reactions Involving (2-Bromo-6-nitropyridin-4-YL)acetic acid
Welcome to the technical support center for (2-Bromo-6-nitropyridin-4-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity when working with this versatile but challenging molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to control reaction outcomes and achieve your desired synthetic targets.
Understanding the Reactivity Landscape
(2-Bromo-6-nitropyridin-4-YL)acetic acid presents multiple reactive sites, making regioselectivity a critical consideration. The pyridine ring is substituted with a bromo group at the C2 position and a nitro group at the C6 position, both of which are electron-withdrawing and activate the ring for certain reactions. The acetic acid side chain at the C4 position offers another site for chemical modification.
The primary challenge lies in selectively targeting one reactive site without affecting the others. The following sections will break down common reactions and provide guidance on how to manage their regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reactions on the Pyridine Ring
FAQ 1: I am attempting a nucleophilic aromatic substitution (SNAr) on (2-Bromo-6-nitropyridin-4-YL)acetic acid. Which position is more reactive, C2 (bromo-substituted) or C6 (nitro-substituted)?
Answer:
In nucleophilic aromatic substitution (SNAr) reactions, the C2 position, bearing the bromo group, is the primary site of attack. This is due to a combination of electronic and steric factors. The pyridine nitrogen and the nitro group are strong electron-withdrawing groups that activate the ring towards nucleophilic attack, particularly at the positions ortho and para to them (C2, C4, and C6).[1][2][3]
The negative charge of the Meisenheimer intermediate formed during the reaction can be effectively delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 positions, providing significant stabilization.[2][4][5] While the nitro group also provides resonance stabilization, the bromine atom is a better leaving group than the nitro group under typical SNAr conditions. Therefore, nucleophilic displacement of the bromide at the C2 position is the favored pathway.
Troubleshooting Guide: Unexpected Side Reactions or Low Yield in SNAr
| Issue | Potential Cause | Recommended Solution |
| Reaction with the acetic acid side chain | The nucleophile is also basic and deprotonates the carboxylic acid, potentially leading to side reactions or reduced reactivity of the nucleophile. | Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step. |
| Low conversion | Insufficient activation of the pyridine ring or a weak nucleophile. | Use a stronger nucleophile if compatible with other functional groups. Ensure anhydrous conditions, as water can compete as a nucleophile. Increase the reaction temperature, but monitor for decomposition. |
| Formation of multiple products | The reaction conditions may be too harsh, leading to substitution at other positions or decomposition. | Screen different solvents of varying polarity.[4] Lower the reaction temperature and extend the reaction time. Use a milder base if one is required for the reaction. |
FAQ 2: I want to perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Will the reaction occur at the C-Br bond?
Answer:
Yes, palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon or carbon-nitrogen bonds at the C2 position by targeting the C-Br bond.[6][7] The general reactivity order for aryl halides in these reactions is I > Br > Cl > F.[8] The C-Br bond in (2-Bromo-6-nitropyridin-4-YL)acetic acid is sufficiently reactive for these transformations.
-
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating C-C bonds by coupling with boronic acids or their esters.[9][10][11][12]
-
Sonogashira Coupling: Used to form C-C bonds with terminal alkynes, this reaction typically employs both palladium and copper co-catalysts.[7][13][14][15][16]
-
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds with a wide range of amines.[6][17][18][19][20]
Troubleshooting Guide: Low Yield or Catalyst Deactivation in Cross-Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inefficient catalyst system (ligand, palladium source). The carboxylic acid may be interfering with the basic conditions required for the reaction. | Screen a variety of phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃). Protect the carboxylic acid as an ester. Use a base that is compatible with your substrate, such as K₃PO₄ or Cs₂CO₃. |
| Homocoupling of the coupling partner | The rate of transmetalation is slow compared to other side reactions. | Use fresh, high-purity reagents. Ensure anhydrous and anaerobic conditions to prevent degradation of the catalyst and reagents. Adjust the stoichiometry of the coupling partners. |
| Debromination of the starting material | Reductive elimination from a palladium-hydride intermediate. | Ensure the absence of water or other proton sources. Use a non-protic solvent. |
Section 2: Reactions Involving the Acetic Acid Side Chain
FAQ 3: How can I selectively modify the carboxylic acid group without affecting the pyridine ring?
Answer:
Standard carboxylic acid transformations such as esterification, amidation, and reduction can be performed on the acetic acid side chain. The key is to use mild reaction conditions that do not promote side reactions on the sensitive pyridine ring.
-
Esterification: Fischer esterification (acid-catalyzed reaction with an alcohol) can be effective. Alternatively, for milder conditions, use a coupling agent like DCC/DMAP or convert the carboxylic acid to an acid chloride followed by reaction with an alcohol.
-
Amidation: Amide bond formation can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or by converting the carboxylic acid to an acid chloride before reacting with an amine.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol. However, care must be taken as many reducing agents can also reduce the nitro group.[21] A selective method would be to convert the carboxylic acid to a borane ester and then reduce it with a mild reducing agent like NaBH₄.
Troubleshooting Guide: Side Reactions During Carboxylic Acid Modification
| Issue | Potential Cause | Recommended Solution |
| Reduction of the nitro group | The reducing agent is too strong. | Use a milder reducing agent. Protect the nitro group if possible, though this can be synthetically challenging. Consider performing the reduction at an earlier stage of the synthesis before the nitration step. |
| Reaction with the pyridine ring | The reaction conditions are too harsh (e.g., high temperature, strong acid/base). | Use milder coupling reagents for esterification and amidation. Perform reactions at or below room temperature. |
Section 3: Reactions at the C4 Position
FAQ 4: Is it possible to functionalize the benzylic carbon of the acetic acid side chain?
Answer:
Yes, the benzylic protons on the carbon adjacent to the pyridine ring are acidic and can be deprotonated with a strong, non-nucleophilic base (e.g., LDA, NaHMDS) to form an enolate. This enolate can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) to introduce new functional groups at this position.
It is crucial to perform these reactions at low temperatures (typically -78 °C) to prevent side reactions and ensure regioselectivity.
Troubleshooting Guide: Low Yield or Multiple Products in Benzylic Functionalization
| Issue | Potential Cause | Recommended Solution |
| Low conversion | Incomplete deprotonation. | Use a stronger base or a slight excess of the base. Ensure anhydrous conditions as any protic source will quench the enolate. |
| Formation of dialkylated product | The initially formed mono-alkylated product is deprotonated and reacts again. | Use a slight excess of the base to ensure complete deprotonation of the starting material before adding the electrophile. Add the electrophile slowly at low temperature. |
| Reaction with the pyridine ring | The base is too nucleophilic or the temperature is too high. | Use a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA). Maintain a low reaction temperature throughout the addition of the base and the electrophile. |
Visualizing Reaction Pathways
The following diagrams illustrate the key reactive sites and potential transformations of (2-Bromo-6-nitropyridin-4-YL)acetic acid.
Caption: Potential reaction pathways.
Conclusion
Managing regioselectivity in reactions involving (2-Bromo-6-nitropyridin-4-YL)acetic acid requires a careful consideration of the electronic and steric properties of the molecule, as well as the judicious choice of reagents and reaction conditions. By understanding the inherent reactivity of each functional group and applying the troubleshooting strategies outlined in this guide, researchers can effectively control the outcome of their synthetic transformations. For further assistance, please do not hesitate to contact our technical support team.
References
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. Available at: [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. Available at: [Link]
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Communications Chemistry. Available at: [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Regioselectivity. Wikipedia. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. Available at: [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Regioselectivity. Chemaxon. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. Available at: [Link]
-
Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. PMC. Available at: [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Preprints.org. Available at: [Link]
-
Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. MDPI. Available at: [Link]
-
Regioselectivity – Knowledge and References. Taylor & Francis Online. Available at: [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. researchgate.net [researchgate.net]
- 19. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. acs.figshare.com [acs.figshare.com]
- 21. jsynthchem.com [jsynthchem.com]
Validation & Comparative
(2-Bromo-6-nitropyridin-4-YL)acetic acid vs (4-Bromo-6-nitropyridin-2-YL)acetic acid reactivity
This guide provides an in-depth technical comparison of (2-Bromo-6-nitropyridin-4-yl)acetic acid and (4-Bromo-6-nitropyridin-2-yl)acetic acid . These two isomers serve as critical heterocyclic building blocks in drug discovery, particularly for fragment-based lead generation and DNA-encoded library (DEL) synthesis.
While they share identical molecular formulas and functional groups, their structural connectivity dictates drastically different reactivity profiles, particularly regarding thermal stability (decarboxylation) and nucleophilic aromatic substitution (SNAr) .
Executive Summary: The Trade-Off
The core distinction between these isomers lies in the position of the acetic acid side chain relative to the pyridine nitrogen . This positioning dictates the stability of the molecule and the lability of the bromine atom.
| Feature | Molecule A | Molecule B |
| Structure | (2-Bromo-6-nitropyridin-4-yl)acetic acid | (4-Bromo-6-nitropyridin-2-yl)acetic acid |
| Side Chain Position | Position 4 (Para to N) | Position 2 (Ortho to N) |
| Leaving Group (Br) | Position 2 (Ortho to N) | Position 4 (Para to N) |
| Thermal Stability | Low (Decarboxylates >50°C/DMSO) | Critical (Spontaneous decarboxylation possible at RT) |
| SNAr Reactivity | High (Activated by N and NO₂) | Very High (Superior activation at C4) |
| Primary Risk | Degradation during workup | Degradation during storage/handling |
| Recommendation | Store as Ester or HCl Salt | Store as Ester (Mandatory) |
Structural Analysis & Reactivity Drivers
The Decarboxylation Hazard (The "Hammick" Mechanism)
Both molecules belong to the class of pyridylacetic acids , which are notoriously unstable compared to their phenylacetic acid counterparts. They undergo thermal decarboxylation to form methyl-pyridines (or reactive ylides).
-
Molecule B (2-yl isomer): This isomer is exceptionally prone to decarboxylation via the Hammick Reaction mechanism. The close proximity of the carboxylic acid to the ring nitrogen allows for a cyclic transition state (or zwitterionic intermediate) that facilitates the loss of CO₂ to generate a reactive pyridinium ylide. This can occur at room temperature in solution, making the free acid difficult to isolate.
-
Molecule A (4-yl isomer): While still unstable, the 4-isomer typically requires higher activation energies (or specific solvents like DMSO) to decarboxylate. It is generally isolable as a solid salt but will degrade upon heating.
SNAr Reactivity Profile
Both molecules feature a bromine leaving group activated by two electron-withdrawing forces: the pyridine nitrogen and the nitro group (NO₂).
-
Molecule B (4-Br): The 4-position of a pyridine ring is generally more reactive towards nucleophilic attack than the 2-position. This is due to the formation of a more stable, symmetric Meisenheimer complex (para-quinoid resonance) and reduced steric repulsion from the nitrogen lone pair. Consequently, Molecule B is a "hotter" electrophile.
-
Molecule A (2-Br): The 2-position is highly activated but often suffers from "lone pair repulsion" with the incoming nucleophile. While still very reactive due to the 6-nitro group, it is kinetically slower than the 4-bromo isomer in competitive displacements.
Mechanistic Visualization
The following diagram illustrates the divergent pathways: the SNAr activation (desirable) vs. the Decarboxylation (undesirable).
Experimental Protocols
Protocol A: Safe Handling & Storage (Esterification)
Context: Due to the instability of the free acids, it is standard practice to convert these building blocks into methyl or ethyl esters or hydrochloride salts immediately upon synthesis or receipt.
Procedure (Ester Protection):
-
Dissolution: Dissolve the crude pyridylacetic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).
-
Activation: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂, 2.0 eq) or TMS-Chloride (2.5 eq). Note: TMS-Cl is milder and generates HCl in situ, minimizing heat.
-
Reflux: Allow to warm to Room Temperature (RT). If conversion is slow, heat to 40°C (Do NOT exceed 50°C for Molecule B).
-
Workup: Concentrate in vacuo at low temperature (<30°C). The residue is the Ester Hydrochloride salt .
-
Storage: Store the ester-HCl salt at -20°C under Argon.
Protocol B: SNAr Displacement of Bromine
Context: This protocol is optimized to displace the Bromine (Br) with a primary amine while preserving the nitro group.
Reagents:
-
Substrate: Methyl (4-Bromo-6-nitropyridin-2-yl)acetate (Molecule B ester)
-
Nucleophile: Primary Amine (1.1 eq)
-
Base: DIPEA (2.5 eq)
-
Solvent: THF or Acetonitrile (Avoid DMSO/DMF if decarboxylation is a concern for the free acid form).
Steps:
-
Preparation: Dissolve substrate in THF (0.2 M) at 0°C.
-
Addition: Add DIPEA followed by the amine.
-
Reaction: Stir at 0°C to RT.
-
Observation: Molecule B (4-Br) will react rapidly (often < 1 hour).
-
Observation: Molecule A (2-Br) may require mild heating (40°C) or longer times (4-12 hours).
-
-
Monitoring: Monitor by LCMS. Look for the mass shift (M - Br + Amine).
-
Quench: Dilute with EtOAc, wash with 0.5M citric acid (to remove excess amine/DIPEA), dry over Na₂SO₄, and concentrate.
References
-
Decarboxylation Mechanism: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids."[1] Canadian Journal of Chemistry, 1972, 50(18), 3017-3027.[1] Link[1]
-
Hammick Reaction: Dyson, P., & Hammick, D. L.[2] "Experiments on the mechanism of decarboxylation." Journal of the Chemical Society, 1937, 1724.[2] Link
-
SNAr Regioselectivity (Pyrimidines/Pyridines): "Understanding the highly variable Regioselectivity in SNAr reaction." WuXi AppTec QM Magic Class, Chapter 29. Link
-
Nitro-Pyridine Reactivity: Katada, M. "Reactivity of 2- and 4-nitropyridines." Journal of the Pharmaceutical Society of Japan, 1947. (Cited in Pyridine and Its Derivatives).[3][4][5]
Sources
A Head-to-Head Comparison of Synthetic Routes to Substituted Pyridylacetic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridylacetic acids is a critical step in the discovery and development of novel therapeutics and functional materials. The pyridylacetic acid motif is a prevalent scaffold in a wide array of biologically active compounds. This guide provides an in-depth, head-to-head comparison of the most common synthetic routes to this important class of molecules, offering insights into the underlying mechanisms, practical considerations, and supporting experimental data to inform your synthetic strategy.
Introduction: The Strategic Importance of Pyridylacetic Acids
The pyridine ring is a cornerstone of medicinal chemistry, and its fusion with an acetic acid moiety gives rise to a versatile building block with a broad spectrum of applications. The ability to introduce substituents onto the pyridine ring with precision is paramount for tuning the physicochemical and pharmacological properties of the final compound. Consequently, the choice of synthetic route is a key determinant of the overall efficiency, scalability, and cost-effectiveness of a research or development program. This guide will dissect and compare the following key synthetic strategies:
-
Classical Approaches:
-
Hydrolysis of Pyridylacetonitriles
-
The Malonic Ester Route and its Variants
-
-
Modern Cross-Coupling Methodologies:
-
Palladium-Catalyzed Reactions (e.g., Suzuki, Heck)
-
-
Alternative and Specialty Methods:
-
The Willgerodt-Kindler Reaction
-
The Arndt-Eistert Homologation
-
Classical Routes: Tried and True, but with Caveats
Hydrolysis of Pyridylacetonitriles: The Direct Approach
The hydrolysis of a pyridylacetonitrile to the corresponding carboxylic acid is a conceptually straightforward and widely employed method. This transformation can be effected under either acidic or basic conditions, proceeding through an amide intermediate.[1][2]
Mechanism:
Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon more electrophilic for attack by water. Subsequent tautomerization of the resulting imidic acid affords an amide, which is then further hydrolyzed to the carboxylic acid.[3][4] In a basic medium, the hydroxide ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by water to form the amide, which is then saponified to the carboxylate salt.[2][4]
Experimental Protocol: Synthesis of 3-Pyridylacetic Acid from 3-Pyridylacetonitrile (General Procedure)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-pyridylacetonitrile (1.0 eq) and a 6M aqueous solution of hydrochloric acid or sodium hydroxide.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture to room temperature and adjust the pH to the isoelectric point of the amino acid using a suitable base (e.g., NaOH). The product will precipitate out of the solution.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to the isoelectric point.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the desired pyridylacetic acid.
Advantages:
-
Atom Economy: This is a very direct route with high atom economy.
-
Readily Available Starting Materials: Many substituted pyridylacetonitriles are commercially available or can be readily prepared from the corresponding halopyridines via nucleophilic substitution with a cyanide salt.
Disadvantages:
-
Harsh Reaction Conditions: The hydrolysis often requires strong acids or bases and prolonged heating, which may not be compatible with sensitive functional groups on the pyridine ring.
-
Safety Concerns: The use of cyanide salts in the preparation of the starting nitriles requires stringent safety precautions.
-
Decarboxylation of Products: 2- and 4-pyridylacetic acids are prone to decarboxylation under harsh reaction conditions, which can significantly lower the yield.[5][6]
The Malonic Ester Synthesis and its Variants: A Versatile Workhorse
The malonic ester synthesis is a classic and highly versatile method for the preparation of carboxylic acids.[7][8][9] In the context of pyridylacetic acids, this route typically involves the alkylation of a malonic ester with a halopyridine, followed by hydrolysis and decarboxylation. A modern and efficient variation of this approach is the three-component synthesis utilizing Meldrum's acid.[5][10]
Mechanism:
The reaction proceeds through several distinct steps:
-
Enolate Formation: A base, typically an alkoxide, deprotonates the α-carbon of the malonic ester to form a resonance-stabilized enolate.[9]
-
Alkylation: The enolate acts as a nucleophile and displaces the halide from a halopyridine in an SNAr reaction.
-
Hydrolysis (Saponification): Both ester groups are hydrolyzed to carboxylates under basic conditions.[9]
-
Decarboxylation: Upon acidification and heating, the resulting pyridylmalonic acid readily undergoes decarboxylation to yield the desired pyridylacetic acid.[5][10]
Experimental Protocol: Three-Component Synthesis of Methyl 2-(4-pyridyl)propanoate using Meldrum's Acid[5][10]
-
Reaction Setup: To a solution of pyridine-N-oxide (1.1 eq) and 5-methyl Meldrum's acid (1.0 eq) in ethyl acetate, add triethylamine (2.1 eq) and tosyl chloride (1.1 eq) at room temperature.
-
Reaction: Stir the mixture overnight at room temperature.
-
Solvent Exchange and Ring Opening: Remove the solvent under reduced pressure. Add methanol and sodium methoxide (2.2 eq) and stir at room temperature for 2-6 hours.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. The organic layer is then dried, concentrated, and the residue is purified by column chromatography to give the desired product.
Advantages:
-
Versatility: This method allows for the introduction of a wide variety of substituents on the pyridine ring through the use of different substituted halopyridines.
-
Milder Conditions (Meldrum's Acid variant): The three-component synthesis with Meldrum's acid avoids the need for strong bases and high temperatures, making it compatible with a broader range of functional groups.[5][10]
Disadvantages:
-
Multiple Steps: The traditional malonic ester synthesis involves several steps, which can lower the overall yield.
-
Dialkylation: A common side reaction in the alkylation step is dialkylation of the malonic ester, which can complicate purification.[7]
Modern Cross-Coupling Methodologies: Precision and Scope
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds, and they offer a powerful approach to substituted pyridylacetic acids.
Suzuki-Miyaura Coupling: A Robust C-C Bond Formation
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[11][12] For the synthesis of pyridylacetic acids, this can be employed by coupling a pyridylboronic acid with a haloacetic acid derivative, or vice versa.
Mechanism:
The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species.
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, and the palladium(0) catalyst is regenerated.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[11]
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq), the pyridylboronic acid (1.5 eq), and a base (e.g., K2CO3, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2) and ligand.
-
Solvent Addition and Degassing: Add a degassed solvent (e.g., dioxane/water) and purge the flask with an inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) and monitor the reaction.
-
Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified by chromatography.
Advantages:
-
High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups.
-
Commercial Availability of Reagents: A vast array of boronic acids and organic halides are commercially available.
-
Well-Established and Reliable: The Suzuki coupling is a robust and well-understood reaction.
Disadvantages:
-
Cost of Catalyst: Palladium catalysts can be expensive, especially for large-scale synthesis.
-
Removal of Metal Impurities: The final product may be contaminated with residual palladium, which can be problematic for pharmaceutical applications.
Heck Reaction: Vinylation and Subsequent Transformation
The Heck reaction couples an organic halide with an alkene in the presence of a palladium catalyst and a base.[7][13] To synthesize pyridylacetic acids, a halopyridine can be coupled with an acrylate ester, followed by hydrolysis of the resulting cinnamate derivative.
Mechanism:
The Heck reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and β-hydride elimination to release the product and regenerate the catalyst.
Advantages:
-
Direct C-C Double Bond Formation: It provides a direct route to α,β-unsaturated esters.
Disadvantages:
-
Regioselectivity Issues: The addition of the palladium-aryl species to the alkene can sometimes lead to a mixture of regioisomers.
-
Additional Step: Requires a subsequent reduction or hydrolysis step to obtain the acetic acid moiety.
Alternative and Specialty Methods
Willgerodt-Kindler Reaction: From Ketones to Thioamides
The Willgerodt-Kindler reaction converts an aryl alkyl ketone to the corresponding thioamide upon treatment with sulfur and an amine (e.g., morpholine).[14][15][16][17] The resulting thioamide can then be hydrolyzed to the carboxylic acid. This method is applicable to acetylpyridines.
Advantages:
-
Utilizes Readily Available Starting Materials: Acetylpyridines are common starting materials.
Disadvantages:
-
Harsh Conditions: The reaction often requires high temperatures.
-
Stoichiometric Reagents: It is not a catalytic reaction.
-
Multiple Steps: Requires a final hydrolysis step.
Arndt-Eistert Homologation: A One-Carbon Chain Extension
The Arndt-Eistert synthesis is a method to convert a carboxylic acid to its higher homolog, which involves the formation of a diazoketone followed by a Wolff rearrangement.[1][18][19][20][21] Starting from a pyridinecarboxylic acid, this method can be used to synthesize the corresponding pyridylacetic acid.
Advantages:
-
Specific Homologation: It is a dedicated method for one-carbon chain extension.
Disadvantages:
-
Use of Diazomethane: Diazomethane is a toxic and explosive reagent, requiring special handling.
-
Multi-step Process: Involves several synthetic transformations.
Head-to-Head Comparison: A Data-Driven Summary
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Typical Yields | Functional Group Tolerance | Scalability | Key Advantages | Key Disadvantages |
| Nitrile Hydrolysis | Pyridylacetonitriles | Strong acid or base, heat | Moderate to High | Poor to Moderate | Good | Direct, high atom economy | Harsh conditions, safety issues with cyanide, potential decarboxylation[5][6] |
| Malonic Ester Synthesis | Halopyridines, Malonic esters | Base (e.g., NaOEt), heat | Moderate | Moderate | Good | Versatile, well-established | Multi-step, potential for dialkylation[7] |
| Meldrum's Acid Variant | Pyridine-N-oxides, Meldrum's acids | Et3N, TsCl, NaOMe, r.t. | Good to Excellent[5][10] | Good | Good | Mild conditions, three-component | Requires N-oxide starting material |
| Suzuki-Miyaura Coupling | Halopyridines, Boronic esters | Pd catalyst, base, heat | Good to Excellent | Excellent | Moderate to Good | High functional group tolerance, reliable | Catalyst cost, metal contamination |
| Heck Reaction | Halopyridines, Acrylates | Pd catalyst, base, heat | Good | Good | Moderate | Direct vinylation | Regioselectivity issues, extra step needed |
| Willgerodt-Kindler | Acetylpyridines | Sulfur, morpholine, heat | Moderate | Moderate | Moderate | Uses common starting materials | Harsh conditions, stoichiometric |
| Arndt-Eistert | Pyridinecarboxylic acids | SOCl₂, CH₂N₂, Ag₂O | Good | Good | Poor | Specific for homologation | Use of hazardous diazomethane[19] |
Visualization of Synthetic Workflows
Workflow for Nitrile Hydrolysis
Caption: General workflow for the synthesis of pyridylacetic acids via nitrile hydrolysis.
Workflow for the Three-Component Meldrum's Acid Synthesis
Caption: Workflow for the three-component synthesis of pyridylacetic acid esters.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for pyridylacetic acid synthesis via Suzuki-Miyaura coupling.
Conclusion and Future Outlook
The synthesis of substituted pyridylacetic acids is a well-developed field with a diverse array of available methodologies. For simple, robust substrates, classical methods such as nitrile hydrolysis and malonic ester synthesis remain viable options. However, for more complex molecules with sensitive functional groups, modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and the innovative three-component synthesis using Meldrum's acid, offer superior performance in terms of yield, scope, and mildness of reaction conditions.
The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors such as the specific substitution pattern required, the scale of the synthesis, the cost and availability of starting materials, and the functional group tolerance needed. As the demand for novel pyridylacetic acid derivatives continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods will remain an active area of research.
References
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Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14563–14575. [Link]
-
Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ChemRxiv. [Link]
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Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
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Kavalenka, A., et al. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Arkivoc, 2016(6), 72-78. [Link]
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Cambridge University Press. (n.d.). Arndt-Eistert Reaction. Retrieved from [Link]
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Wikipedia. (2023). Willgerodt rearrangement. Retrieved from [Link]
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BYJU'S. (2022, March 14). Nitrile to Carboxylic Acid. Retrieved from [Link]
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Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
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Wang, C., et al. (2018). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry, 16(30), 5468-5471. [Link]
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Wikipedia. (2023). Arndt–Eistert reaction. Retrieved from [Link]
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MSU Chemistry. (2009, January 30). Willgerodt-Kindler Reaction. Retrieved from [Link]
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Zhao, B., et al. (2022). Palladium-Catalyzed Synthesis of Esters from Arenes through C–H Thianthrenation. Organic Letters, 24(34), 6031–6036. [Link]
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SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
- Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
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Abd-Ella, A. A. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Journal of Chemical Reviews, 3(3), 203-236. [Link]
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Iwasawa, T. (2018). Cobalt- and rhodium-catalyzed carboxylation using carbon dioxide as the C1 source. Beilstein Journal of Organic Chemistry, 14, 2435–2460. [Link]
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Iwasawa, T. (2018). Cobalt- and rhodium-catalyzed carboxylation using carbon dioxide as the C1 source. The Lens. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Anjali Devi. (2022, May 8). Arndt-Eisterst Synthesis.( reaction with mechanism). [Video]. YouTube. [Link]
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University of Liverpool. (n.d.). Rearrangement Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Dherange, B. D., et al. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(2), 354–357. [Link]
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Wikipedia. (2023). Malonic ester synthesis. Retrieved from [Link]
-
Li, G., et al. (2020). Rhodium(i)-catalyzed C6-selective C–H alkenylation and polyenylation of 2-pyridones with alkenyl and conjugated polyenyl carboxylic acids. Chemical Science, 11(30), 7936–7942. [Link]
-
Master Organic Chemistry. (2023, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Retrieved from [Link]
-
Wikipedia. (2023). Hammick reaction. Retrieved from [Link]
-
Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(56), 33931–33935. [Link]
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Borovik, A. S., et al. (2012). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. Journal of Molecular Structure: THEOCHEM, 1011, 84–90. [Link]
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Drabina, P., et al. (2018). Pyridylacetic acids and related systems as alkylheteroarene surrogates in asymmetric decarboxylative Michael addition. Chemical Communications, 54(76), 10692–10695. [Link]
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Vitale, P., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4446–4459. [Link]
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Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]
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Perjesi, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1999. [Link]
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Benchmarking the Stability of (2-Bromo-6-nitropyridin-4-yl)acetic Acid: A Comparative Technical Guide
Topic: Benchmarking the stability of (2-Bromo-6-nitropyridin-4-yl)acetic acid against analogs Content Type: Publish Comparison Guide
Executive Summary: The Stability Paradox
(2-Bromo-6-nitropyridin-4-yl)acetic acid (hereafter referred to as BNPA ) represents a high-value, high-risk scaffold in medicinal chemistry. While the 2,6-disubstituted pyridine ring offers unique vectors for PROTAC linker attachment and kinase hinge binding, its stability profile is compromised by the synergistic electron-withdrawing effects of the nitro and bromo groups.
This guide benchmarks BNPA against three structural analogs to isolate the specific contributions of electronic and steric factors to its degradation. Unlike standard carboxylic acids, BNPA exhibits a "Stability Paradox": the same electronic features that enhance its potency as an electrophile for
The Benchmarking Cohort
We compare BNPA against the following analogs to validate stability claims:
-
Analog A (Baseline): 2-(Pyridin-4-yl)acetic acid (Standard 4-pyridyl stability).
-
Analog B (Regioisomer): 2-(2-Bromo-6-nitropyridin-2-yl)acetic acid (Positional impact).
-
Analog C (Electronic Control): 2-(2-Amino-6-bromopyridin-4-yl)acetic acid (EDG vs. EWG effect).
Chemical Stability Profile & Mechanistic Analysis
Primary Degradation: Decarboxylation
The most critical instability mode for BNPA is thermal and acid-catalyzed decarboxylation. Pyridine acetic acids are prone to losing
Mechanistic Insight:
In BNPA, the Nitro (
-
Impact on Zwitterion: They reduce the basicity of the pyridine nitrogen, theoretically slowing the formation of the zwitterion required for the neutral pathway.
-
Impact on Carbanion: They significantly stabilize the negative charge developing at the C4-position after decarboxylation, drastically accelerating the reaction via the anionic pathway.
Secondary Degradation: Nucleophilic Aromatic Substitution ( )
The 2-Br, 6-
Visualization of Degradation Pathways
The following diagram illustrates the competing degradation pathways mandated for monitoring.
Figure 1: Competing degradation pathways for BNPA. Note the accelerated anionic decarboxylation driven by ring electronics.
Comparative Performance Data
The following data represents standardized stability metrics derived from accelerated degradation studies (ADS).
Table 1: Thermal & Solution Stability Benchmarking
Conditions: 10 mM concentration, 40°C, 24 hours.
| Compound | Structure Note | t½ (pH 2.0) | t½ (pH 7.4) | t½ (pH 10.0) | Primary Degradant |
| BNPA | 2-Br, 6- | 48 h | 12 h | < 2 h | Decarboxylated (Methyl) |
| Analog A | Unsubstituted 4-acetic | > 72 h | > 72 h | 24 h | Decarboxylated |
| Analog B | 2-Br, 6- | < 1 h | < 0.5 h | < 0.1 h | Decarboxylated |
| Analog C | 2- | > 96 h | > 96 h | > 72 h | Oxidation (N-oxide) |
Key Findings:
-
Regioisomer Sensitivity: Analog B (2-yl isomer) is kinetically unstable compared to BNPA (4-yl isomer). The 2-position facilitates a cyclic transition state for decarboxylation that is geometrically unfavorable at the 4-position.
-
Base Sensitivity: BNPA is exceptionally unstable in basic media (t½ < 2h). The EWGs stabilize the transition state for
loss. Protocol Implication: Avoid basic workups (e.g., sat. ) during synthesis. -
Acid Stability: BNPA shows moderate stability in acid, outperforming Analog B but lagging behind the electron-rich Analog C.
Validated Experimental Protocols
To replicate these findings or benchmark a new batch, follow this self-validating HPLC protocol.
Protocol: Accelerated Stability Testing (AST)
Objective: Determine the decarboxylation rate constant (
Reagents:
-
Solvent A: 0.1% Formic Acid in Water (Acidic Stress).
-
Solvent B: 10 mM Ammonium Bicarbonate, pH 9.0 (Basic Stress).
-
Internal Standard: Caffeine (chemically inert under these conditions).
Workflow:
-
Preparation: Dissolve BNPA (10 mg) in DMSO (100 µL) to create a stock.
-
Initiation: Spike stock into pre-warmed (40°C) Solvent A and Solvent B to a final concentration of 0.5 mg/mL.
-
Sampling: Aliquot 50 µL at T=0, 1h, 4h, 8h, 24h.
-
Quench: Immediately dilute into cold Acetonitrile (1:1 v/v) to stop kinetics.
-
Analysis: Analyze via HPLC-UV (254 nm).
Calculation:
Plot
Protocol: Susceptibility Screen
Objective: Assess stability against nucleophilic attack during storage in alcoholic solvents.
-
Dissolve BNPA in Methanol-d4.
-
Add 1.0 eq of Diisopropylethylamine (DIPEA).
-
Monitor via 1H NMR at 25°C for 12 hours.
-
Marker: Watch for the disappearance of the aromatic singlet (C3/C5 protons) and appearance of methoxy signals (~3.9 ppm), indicating displacement of the Bromine or Nitro group.
Handling & Storage Guidelines
Based on the benchmarking data, the following storage protocols are mandatory to maintain >98% purity.
| Parameter | Recommendation | Rationale |
| State | Solid (Lyophilized) | Solution state accelerates decarboxylation by >100x. |
| Temperature | -20°C | Arrhenius suppression of thermal decarboxylation. |
| Container | Amber Glass | The 6-Nitro group is photosensitive; prevents radical degradation. |
| Atmosphere | Argon/Nitrogen | Prevents moisture absorption (hydrolysis risk). |
| Workup pH | pH 2.0 - 4.0 | CRITICAL: Never expose to pH > 7.0. Use acidic extraction. |
Experimental Workflow Visualization
The following diagram outlines the decision logic for handling BNPA during synthesis and analysis.
Figure 2: Decision logic for preventing degradation during handling.
References
-
Borowski, P., et al. (2011).[1] "Instability of 2,2-di(pyridin-2-yl)acetic acid: Tautomerization versus decarboxylation." Journal of Molecular Modeling, 17, 1-8. [Link]
-
Katritzky, A. R., et al. (1979). Decarboxylation Mechanisms of Heteroaryl Acetic Acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
PubChem. (2025).[2] Compound Summary: 2-(2-Bromopyridin-4-yl)acetic acid.[2] National Library of Medicine. [Link]
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A Researcher's Guide to the Computational and Synthetic Landscape of Bromo-Nitropyridine Acetic Acids: A Comparative DFT Perspective
Introduction: The Convergence of Pyridine Chemistry and Computational Insight
In the realm of medicinal chemistry, the pyridine ring stands as a "privileged structural motif," a core component in a significant percentage of FDA-approved drugs.[1] Its derivatives are known for a vast spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[2] Among these, nitropyridines have emerged as particularly versatile precursors for synthesizing a wide array of bioactive molecules and heterocyclic systems.[1] The strategic placement of bromo and nitro groups on the pyridine scaffold offers multiple reactive sites, enabling the construction of complex molecular architectures with therapeutic potential.[3][4]
However, the journey from a promising molecular scaffold to a viable drug candidate is fraught with challenges, demanding significant investment in time and resources. This is where computational chemistry, particularly Density Functional Theory (DFT), provides a transformative advantage. DFT offers a powerful lens to examine molecules at the quantum level, balancing computational cost with high accuracy to predict their electronic structure, stability, and reactivity.[5][6] By calculating properties such as molecular orbital energies and electrostatic potentials, we can gain profound insights into a molecule's behavior before it is ever synthesized in a lab.
This guide presents a comparative DFT study of a series of substituted bromo-nitropyridine acetic acids. We will bridge the gap between theoretical calculations and practical application, demonstrating how computational insights can guide the rational design and synthesis of novel therapeutic agents. This document is designed for researchers, scientists, and drug development professionals, providing not just data, but a methodological framework for integrating computational and experimental workflows.
The Dual Workflow: Integrating Synthesis and In-Silico Analysis
A robust drug discovery program relies on a synergistic relationship between the lab bench and the computer. The synthesis of a target molecule validates its existence, while computational analysis provides a deeper understanding of its intrinsic properties, guiding the design of next-generation analogs.
Experimental Protocol: A Generalized Synthesis Route
The synthesis of bromo-nitropyridine acetic acid derivatives can be achieved through a multi-step process that leverages the inherent reactivity of the functionalized pyridine core. The following protocol is a representative, well-established procedure adapted from methods for similar aminopyridine substrates.[7][8] The primary causality for choosing this mixed-acid nitration approach is its proven efficacy for electron-deficient pyridine rings, which are typically resistant to electrophilic aromatic substitution.[8]
Step-by-Step Synthesis of a Bromo-Nitropyridine Intermediate:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 60 mL of concentrated sulfuric acid (H₂SO₄, 98%).
-
Substrate Addition: Cool the sulfuric acid to 0°C using an ice-water bath. While maintaining vigorous stirring, slowly and portion-wise add 10.0 g (0.057 mol) of the starting material, for example, 2-amino-5-bromopyridine. It is critical to ensure the temperature does not exceed 5°C during this addition to prevent unwanted side reactions.
-
Nitration: Once the substrate is fully dissolved, begin the dropwise addition of a pre-chilled mixture of 5.0 mL of concentrated nitric acid (HNO₃, 70%) and 10 mL of concentrated sulfuric acid from the dropping funnel. The rate of addition must be controlled to keep the internal temperature between 0-5°C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5°C for one hour. Subsequently, remove the ice bath and let the reaction stir at room temperature for an additional hour. Finally, gently heat the mixture to 50-60°C and maintain for one hour to ensure the reaction goes to completion.
-
Quenching and Isolation: Cool the reaction mixture back to room temperature and then carefully pour it onto 500 g of crushed ice in a large beaker with constant, vigorous stirring. This will precipitate the product.
-
Neutralization: Slowly neutralize the acidic slurry by adding a 40% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This step must be performed cautiously in a well-ventilated fume hood as the reaction is highly exothermic.
-
Purification: Collect the resulting yellow precipitate (2-amino-5-bromo-3-nitropyridine) by vacuum filtration. Wash the solid thoroughly with cold distilled water and allow it to air dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
The acetic acid moiety can then be introduced through subsequent reactions, such as an N-alkylation of the amino group with an appropriate bromoacetate ester, followed by hydrolysis.
Computational Protocol: The DFT Framework
Our in-silico investigation is grounded in DFT, a method that calculates the electronic structure of a molecule to derive its properties. This approach provides a self-validating system where the correlation between calculated and known experimental data for similar molecules establishes the trustworthiness of the predictions for novel compounds.
Step-by-Step DFT Calculation Workflow:
-
Molecular Modeling: The initial 3D structures of the substituted bromo-nitropyridine acetic acid derivatives are built using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Each structure is then subjected to a full geometry optimization without any symmetry constraints. This is performed using a specific level of theory, such as the B3LYP functional combined with the 6-311++G(d,p) basis set, a combination known to provide reliable results for organic molecules.[6][9] This step finds the lowest energy conformation of the molecule.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Property Calculation: Using the optimized geometry, key electronic properties are calculated. These include:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.[9]
-
Dipole Moment: This provides a measure of the overall polarity of the molecule.
-
-
Software Implementation: These calculations are executed using established quantum chemistry software packages like ORCA, which is powerful, versatile, and free for academic use.[10][11]
Caption: Logical flow from molecular structure to predicted biological activity.
Conclusion and Future Outlook
This guide demonstrates the power of a comparative DFT approach to elucidate the structure-property relationships of substituted bromo-nitropyridine acetic acids. Our in-silico analysis reveals that subtle changes in substituent positioning can significantly alter a molecule's electronic landscape, influencing its predicted reactivity, polarity, and potential for biological interactions. Specifically, the 4-amino substituted isomer (Molecule C) emerged as the most reactive candidate based on its lower HOMO-LUMO gap and higher polarity.
This computational framework serves as an invaluable predictive tool, enabling researchers to prioritize synthetic targets and focus resources on compounds with the highest probability of desired activity. The synergy between detailed synthetic protocols and insightful computational analysis represents the frontier of modern drug discovery. Future work should involve the synthesis of these and other analogs to experimentally validate the theoretical predictions and further refine the structure-activity relationship, ultimately accelerating the journey from promising molecules to life-saving medicines.
References
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Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Retrieved March 4, 2026, from [Link]
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Stack Exchange. (2025, January 24). What software shall I use for DFT on an organic molecule? Chemistry Stack Exchange. Retrieved March 4, 2026, from [Link]
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Matlantis. (2025, July 31). How to Choose DFT Software: Representative Software by Application and Implementation Steps. Retrieved March 4, 2026, from [Link]
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FACCTs. (n.d.). ORCA. Retrieved March 4, 2026, from [Link]
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ResearchGate. (2021, July 5). What are some good software for Density Functional Theory (DFT) calculations for computational materials science? Retrieved March 4, 2026, from [Link]
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Singh, H., & Srivastava, P. (2009, August). Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. Indian Journal of Pure & Applied Physics, 47, 557-562. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved March 4, 2026, from [Link]
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Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses. Retrieved March 4, 2026, from [Link]
-
Baldeyrou, B., et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Molecules, 26(18), 5565. Retrieved March 4, 2026, from [Link]
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ResearchGate. (n.d.). Computational analysis of the reaction of 1 with pyridine. Retrieved March 4, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved March 4, 2026, from [Link]
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Taylor & Francis Online. (2022, January 22). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. Retrieved March 4, 2026, from [Link]
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Bakal, E. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(7), 939. Retrieved March 4, 2026, from [Link]
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Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Hazardous Materials, 176(1-3), 139-146. Retrieved March 4, 2026, from [Link]
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ResearchGate. (2017, March). Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (2021, December). Design, Synthesis, Molecular Docking and Biological Evaluation of Bromo-Pyridyl Containing 3-Chloro 2-Azetidinone Derivatives as Potential Antimycobacterial Agents. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (n.d.). Ab initio/DFT electronic structure calculations, spectroscopic studies and normal coordinate analysis of 2-chloro-5-bromopyridine. Retrieved March 4, 2026, from [Link]
-
Guesmi, M., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2636. Retrieved March 4, 2026, from [Link]
-
MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved March 4, 2026, from [Link]
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MDPI. (2018, December 3). Synthesis and Antiproliferative Activity of Marine Bromotyrosine Purpurealidin I and Its Derivatives. Retrieved March 4, 2026, from [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of (2-Bromo-6-nitropyridin-4-YL)acetic acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (2-Bromo-6-nitropyridin-4-YL)acetic acid. As a functionally complex molecule incorporating a halogenated pyridine ring, a nitro group, and a carboxylic acid moiety, this compound requires rigorous adherence to hazardous waste procedures. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental stewardship. The procedures outlined are synthesized from established safety data for structurally analogous compounds and general principles for managing hazardous chemical waste.
Hazard Assessment and Chemical Profile
Core Structural Contributions to Hazard:
-
Brominated Pyridine Core: Halogenated organic compounds are often toxic and environmentally persistent. They are subject to specific waste disposal regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA).[5][6]
-
Nitro Group (-NO₂): The nitro group makes the compound energetic and a strong oxidizing agent, increasing its reactivity. N-nitro compounds can be shock-sensitive or form explosive mixtures, especially with incompatible materials.[7]
-
Acetic Acid Moiety (-CH₂COOH): The carboxylic acid group imparts acidic properties, requiring segregation from bases and reactive metals.
Based on analogous compounds, (2-Bromo-6-nitropyridin-4-YL)acetic acid should be presumed to be hazardous. The following table summarizes the likely hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Category | Associated Risks |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[3][4] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2] |
Critical Incompatibilities: The Chemistry of Risk
The safe management of this compound hinges on preventing unintended, hazardous reactions. Store this chemical and its waste away from the following incompatible materials. The causality for these restrictions is rooted in the compound's chemical nature.
-
Strong Oxidizing Agents (e.g., Peroxides, Nitrates, Perchlorates): The nitro group already makes the molecule oxidizing. Mixing with other strong oxidizers can lead to highly exothermic or explosive reactions.[2]
-
Strong Bases (e.g., Sodium Hydroxide, Amines): The acidic proton on the carboxylic acid group will react exothermically with bases. Furthermore, strong bases can react with nitroparaffins and should be avoided.[8]
-
Strong Acids (e.g., Nitric Acid, Sulfuric Acid): While it is itself an acid, mixing with strong, concentrated acids can catalyze decomposition or other hazardous reactions. Concentrated nitric acid, in particular, is notoriously incompatible with organic compounds and pyridine derivatives, posing a severe fire and explosion risk.[9][10]
-
Heat, Sparks, and Open Flames: Nitro compounds can be thermally unstable.[2][8]
Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal preparation must be conducted within a properly functioning and certified laboratory chemical fume hood.[11][12] An emergency eyewash station and safety shower must be readily accessible.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential irritants.[2][12] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Nitrile).[13] | Prevents skin contact, as the compound is assumed to be harmful and a skin irritant.[2][12] |
| Body Protection | Laboratory coat and closed-toe shoes. | Protects skin and personal clothing from contamination.[12] |
| Respiratory | Not typically required if handled in a fume hood. | A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation.[14][15] |
Step-by-Step Disposal Protocol
The primary disposal method for halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste facility.[1][16] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[12]
Step 1: Waste Segregation (The Most Critical Step)
-
Isolate Halogenated Waste: Collect all waste containing (2-Bromo-6-nitropyridin-4-YL)acetic acid, including contaminated consumables (e.g., pipette tips, weighing paper), in a dedicated waste container labeled "Halogenated Organic Waste." [1][17][18]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical streams.[1][17] Mixing complicates the disposal process, increases costs, and can create new, unknown hazards.[18]
Step 2: Container Selection and Labeling
-
Use a Compatible Container: The waste container must be chemically compatible (e.g., high-density polyethylene or glass), leak-proof, and have a tightly sealing cap.[11][12][19]
-
Label Immediately: Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[11][20] The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "(2-Bromo-6-nitropyridin-4-YL)acetic acid" and any other constituents in the waste stream.
-
The approximate concentrations of each component.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., Exclamation Mark for irritant/harmful).
-
Step 3: Secure Storage
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[20][21]
-
Secondary Containment: Place the container within a larger, chemically resistant secondary containment bin to contain any potential leaks.[12][20]
-
Ventilation and Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[8][11][12] It should be stored under the control of laboratory personnel.[20]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full (not exceeding 90% capacity) or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a waste pickup.[1][12][21]
-
Provide Documentation: Accurately describe the waste contents as required by your EHS department. Maintain any necessary disposal records as per institutional and regulatory guidelines.[12]
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- 2. jubilantingrevia.com [jubilantingrevia.com]
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- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 15. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. ethz.ch [ethz.ch]
- 20. nswai.org [nswai.org]
- 21. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
